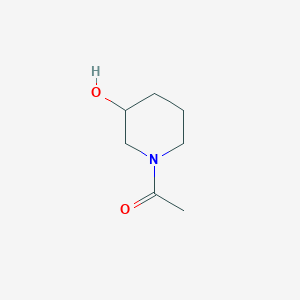

1-(3-Hydroxypiperidin-1-yl)ethanone

概要

説明

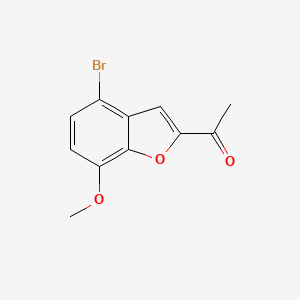

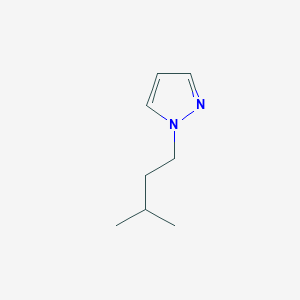

The compound 1-(3-Hydroxypiperidin-1-yl)ethanone is a derivative of piperidine with a hydroxy group and an ethanone moiety attached to the nitrogen-containing ring. While the provided papers do not directly discuss this exact compound, they provide insights into similar compounds with substituted piperidine rings and ethanone groups. These studies offer valuable information on the molecular structure, synthesis, and potential applications of such compounds.

Synthesis Analysis

The papers do not provide direct information on the synthesis of 1-(3-Hydroxypiperidin-1-yl)ethanone. However, an Ullmann reaction, which is a method used to form carbon-carbon bonds between aromatic compounds, was mentioned in the synthesis of a related compound, leading to an unexpected by-product identified as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone . This suggests that similar synthetic routes could potentially be applied to the synthesis of 1-(3-Hydroxypiperidin-1-yl)ethanone, with careful consideration of reaction conditions to avoid by-products.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Hydroxypiperidin-1-yl)ethanone has been investigated using various techniques such as X-ray diffraction, vibrational spectroscopy, and computational methods like density functional theory (DFT) . These studies reveal that the geometrical parameters of such molecules are consistent with theoretical predictions, and the spatial arrangement of the substituents can significantly affect the molecular packing and stability.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 1-(3-Hydroxypiperidin-1-yl)ethanone. However, the presence of a carbonyl group in similar compounds has been shown to be a reactive site, as indicated by molecular electrostatic potential (MEP) studies . The negative charge on the carbonyl group suggests it could be a site for electrophilic attack, while positive regions on the nitrogen atoms could be sites for nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(3-Hydroxypiperidin-1-yl)ethanone have been explored through crystallographic studies and computational analyses. These compounds exhibit polymorphism and phase transitions, which are influenced by noncovalent interactions and molecular conformations . The vibrational and structural observations provide insights into the characteristic frequencies and reliable conformational analysis of these molecules . Additionally, the nonlinear optical properties of such compounds have been evaluated, suggesting potential applications in the field of nonlinear optics .

科学的研究の応用

Synthesis and Characterization

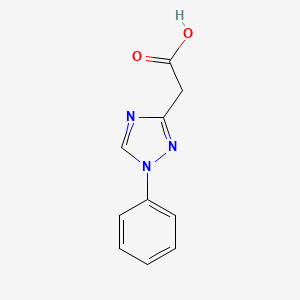

Synthesis Techniques : The compound 1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, a derivative of 1-(3-Hydroxypiperidin-1-yl)ethanone, was synthesized using click chemistry with good yield. This synthesis involved IR, NMR, and MS studies to characterize the compound (Govindhan et al., 2017).

Electrochemical Synthesis : Electrochemical oxidation was studied as a method for synthesizing new phenylpiperazine derivatives, starting from compounds like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. This process employed cyclic voltammetry and controlled-potential coulometry methods (Nematollahi & Amani, 2011).

Crystal Structure Analysis : The compound's crystal structure and intercontacts were analyzed using Hirshfeld surfaces computational method. This helped confirm the structure of synthesized compounds related to 1-(3-Hydroxypiperidin-1-yl)ethanone (Govindhan et al., 2017).

Biological Applications and Pharmacokinetics

Cytotoxicity Evaluation : The cytotoxicity of synthesized compounds, such as derivatives of 1-(3-Hydroxypiperidin-1-yl)ethanone, was evaluated, contributing to understanding their potential in medical applications (Govindhan et al., 2017).

Pharmacokinetic Insights : The binding analysis between newly synthesized molecules and human serum albumin was carried out using fluorescence spectroscopy. This provided insights into the pharmacokinetic nature of the compounds, indicating their potential for biological applications (Govindhan et al., 2017).

Antimicrobial Activity : Some derivatives of 1-(3-Hydroxypiperidin-1-yl)ethanone were tested for antimicrobial activity against gram-positive and gram-negative bacteria, highlighting their potential use in pharmaceutical applications (Wanjari, 2020).

Drug Development and Receptor Studies

NMDA Receptor Antagonists : Research on 1-(1H-indol-3-yl)-2-(4-phenylpiperidin-1-yl)ethanone derivatives focused on targeting GluN2B-containing NMDA receptors, with some showing selective affinity towards sigma receptors. These findings are significant for developing new medications targeting central nervous system disorders (Gitto et al., 2014).

Dual-Effective Neuroprotective Agents : Some indole derivatives, including compounds related to 1-(3-Hydroxypiperidin-1-yl)ethanone, demonstrated both ligand affinity for NMDA receptors and antioxidant properties. This dual-effect suggests potential applications in neuroprotective drug development (Buemi et al., 2013).

Safety And Hazards

特性

IUPAC Name |

1-(3-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)8-4-2-3-7(10)5-8/h7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFMTRPNNXNQRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619635 | |

| Record name | 1-(3-Hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxypiperidin-1-yl)ethanone | |

CAS RN |

4045-27-6 | |

| Record name | 1-(3-Hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)